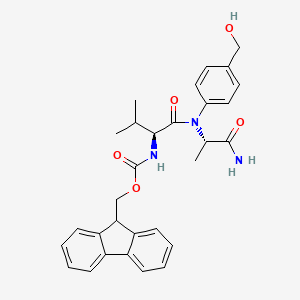
3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate typically involves multi-step organic reactions. The starting materials often include cyclohexanone and various dihydropyran derivatives. The key steps in the synthesis may involve:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where the cyclohexane ring is fused with the pyrano[3,2-d][1,3]dioxin moiety.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(4A’R,8a’R)-4’,4a’-dihydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’(8a’H)-one: This compound shares a similar spirocyclic structure but lacks the acetate group.
Spiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin] derivatives: Various derivatives with different substituents on the spirocyclic core.
Uniqueness
The presence of the acetate group in (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it distinct from other similar compounds and potentially more versatile in synthetic applications.
Propiedades
Fórmula molecular |
C14H20O5 |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
[(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] acetate |
InChI |
InChI=1S/C14H20O5/c1-10(15)18-11-5-8-16-12-9-17-14(19-13(11)12)6-3-2-4-7-14/h5,8,11-13H,2-4,6-7,9H2,1H3/t11-,12-,13+/m1/s1 |
Clave InChI |
RREXFXWPYQCENK-UPJWGTAASA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
SMILES canónico |
CC(=O)OC1C=COC2C1OC3(CCCCC3)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


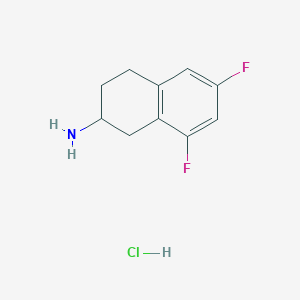
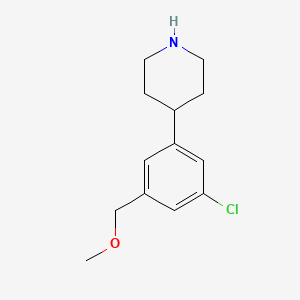


![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

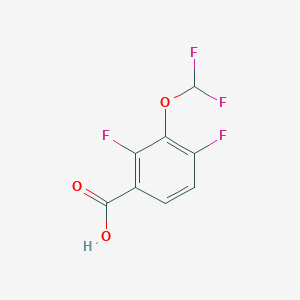
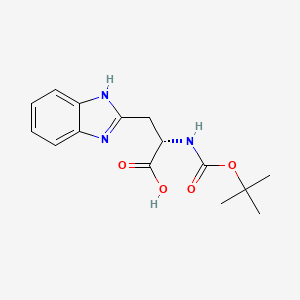
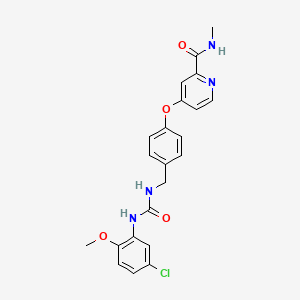

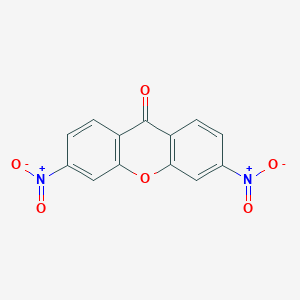
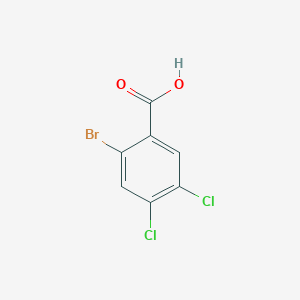
![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
